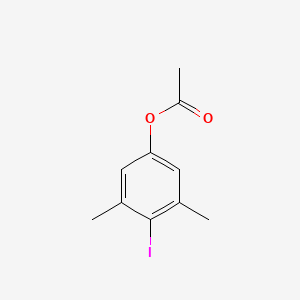

4-Iodo-3,5-dimethylphenyl acetate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-iodo-3,5-dimethylphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-6-4-9(13-8(3)12)5-7(2)10(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJNBUMSARWZPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Iodo-3,5-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3,5-dimethylphenyl acetate is an aromatic iodo-compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted phenyl ring, makes it a valuable intermediate for the introduction of the 4-iodo-3,5-dimethylphenoxy moiety into larger molecules. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physical characteristics, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 145235-84-3 | [1][2] |

| Molecular Formula | C₁₀H₁₁IO₂ | |

| Molecular Weight | 290.1 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 297.5 ± 28.0 °C at 760 mmHg | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 133.7 ± 24.0 °C | [2] |

| Purity | 97% | [1] |

Synthesis and Purification

General Experimental Protocol: Acetylation of 4-Iodo-3,5-dimethylphenol

This protocol is based on standard procedures for the acetylation of phenols.

Materials:

-

4-Iodo-3,5-dimethylphenol

-

Acetic anhydride or Acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine) or an acid catalyst

-

An appropriate solvent (e.g., dichloromethane, chloroform, or neat)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-Iodo-3,5-dimethylphenol in the chosen solvent.

-

Addition of Acetylating Agent: Slowly add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution.

-

Addition of Base/Catalyst: If using a base like pyridine or triethylamine, it can be used as the solvent or added in catalytic amounts. If an acid catalyst is preferred, a small amount should be added.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a basic catalyst was used, it is often necessary to wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the base. The organic layer is then washed sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure product.

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available in the searched literature. However, based on the known spectral data of related compounds such as 3,5-dimethylphenyl acetate and other substituted phenyl acetates, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data:

-

A singlet for the acetyl methyl protons (CH₃) is expected to appear in the upfield region.

-

A singlet for the two aromatic protons (CH) is anticipated.

-

A singlet for the two methyl groups on the phenyl ring is also expected.

Expected ¹³C NMR Spectral Data:

-

A signal for the carbonyl carbon (C=O) of the acetate group is expected in the downfield region.

-

Signals for the aromatic carbons, including the carbon bearing the iodine atom (C-I), the carbons bearing the methyl groups, the carbon attached to the oxygen of the acetate group (C-O), and the unsubstituted aromatic carbons.

-

Signals for the methyl carbons of the acetate group and the two methyl groups on the phenyl ring are expected in the upfield region.

Expected Infrared (IR) Spectral Data:

-

A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.

-

Absorption bands corresponding to C-H stretching of the aromatic and methyl groups.

-

C-O stretching bands of the ester group.

-

Aromatic C=C stretching bands.

Expected Mass Spectrometry (MS) Data:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (290.1 g/mol ).

-

Characteristic fragmentation patterns for phenyl acetates would be expected, including the loss of the acetyl group.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the reviewed literature regarding the biological activity of this compound or its involvement in any signaling pathways. However, substituted phenyl acetates are a class of compounds with diverse biological activities, and this molecule could serve as a precursor for the synthesis of biologically active compounds. Further research is required to explore its potential pharmacological effects.

Safety and Handling

Hazard Identification:

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]

-

Pictogram: GHS07 (Exclamation mark).[1]

-

Signal Word: Warning.[1]

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Response: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER/doctor if you feel unwell), P304 + P340 + P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell), P363 (Wash contaminated clothing before reuse).[1]

-

Storage: P402 + P404 (Store in a dry place. Store in a closed container).[1]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Storage Conditions:

-

For short-term storage (1-2 weeks), it is recommended to store at -4°C.[2]

-

For longer periods, storage at -20°C is advised.[2]

Conclusion

This compound is a chemical intermediate with well-defined physical properties and clear handling guidelines. While specific experimental data on its synthesis and detailed spectroscopic characterization are not extensively documented in the public domain, established methods for the acetylation of phenols provide a reliable pathway for its preparation. The lack of information on its biological activity presents an opportunity for future research to explore its potential applications in medicinal chemistry and drug discovery. Researchers and scientists should adhere to the provided safety protocols to ensure its safe handling and use in a laboratory setting.

References

Synthesis of 4-Iodo-3,5-dimethylphenyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-iodo-3,5-dimethylphenyl acetate, a key intermediate in various pharmaceutical and chemical research applications. The synthesis is a two-step process commencing with the regioselective iodination of 3,5-dimethylphenol to yield 4-iodo-3,5-dimethylphenol, which is subsequently acetylated to produce the final product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Core Synthesis Strategy

The synthesis of this compound is primarily achieved through a two-step reaction sequence:

-

Iodination of 3,5-Dimethylphenol: The initial step involves the electrophilic aromatic substitution of 3,5-dimethylphenol. Due to the activating and ortho-, para-directing effects of the hydroxyl and methyl groups, the iodine atom is selectively introduced at the para-position (position 4) relative to the hydroxyl group. Various iodinating agents can be employed for this transformation. A common method involves the use of iodine in the presence of a mild base.

-

Acetylation of 4-Iodo-3,5-dimethylphenol: The intermediate, 4-iodo-3,5-dimethylphenol, is then acetylated to form the final product. This is typically achieved by reacting the phenol with acetic anhydride, often in the presence of a catalyst to facilitate the esterification.

Quantitative Data Summary

The following table summarizes the quantitative data for the two key steps in the synthesis of this compound. The data is compiled from analogous reactions and established chemical principles.

| Step | Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product Yield (%) |

| Iodination | 3,5-Dimethylphenol | Iodine (I₂), Sodium Bicarbonate (NaHCO₃) | Methanol/Water | 25 (Room Temperature) | 12 | ~85-95 |

| Acetylation | 4-Iodo-3,5-dimethylphenol | Acetic Anhydride ((CH₃CO)₂O), Pyridine (catalyst) or Sodium Bicarbonate | Dichloromethane | 25 (Room Temperature) | 2-4 | >95 |

Experimental Protocols

Step 1: Synthesis of 4-Iodo-3,5-dimethylphenol

This protocol is adapted from established methods for the iodination of activated phenols.[1]

Materials:

-

3,5-Dimethylphenol

-

Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol

-

Deionized Water

-

Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylphenol (1.0 eq) in a mixture of methanol and water.

-

Add sodium bicarbonate (1.5 eq) to the solution and stir until it dissolves.

-

Slowly add a solution of iodine (1.1 eq) in methanol to the reaction mixture at room temperature.

-

Stir the reaction mixture for 12 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-iodo-3,5-dimethylphenol.

Step 2: Synthesis of this compound

This protocol is based on standard procedures for the acetylation of phenols.[2][3][4][5]

Materials:

-

4-Iodo-3,5-dimethylphenol

-

Acetic Anhydride ((CH₃CO)₂O)

-

Pyridine (or Sodium Bicarbonate as an alternative catalyst)

-

Dichloromethane (DCM)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-iodo-3,5-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of pyridine (0.1 eq) or an equimolar amount of sodium bicarbonate to the solution.

-

Add acetic anhydride (1.2 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for the Synthesis

Caption: Detailed workflow for the synthesis of this compound.

References

- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Iodo-3,5-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 145235-84-3

This technical guide provides a comprehensive overview of 4-Iodo-3,5-dimethylphenyl acetate, a halogenated aromatic ester of interest in synthetic chemistry and potentially in drug discovery. This document outlines its chemical properties, a detailed synthesis protocol for its precursor, a general method for its preparation, and contextual information regarding the potential applications of related compounds.

Chemical and Physical Properties

This compound is a solid organic compound with the linear formula C₁₀H₁₁IO₂. While extensive experimental data is not widely published, key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 145235-84-3 | |

| Linear Formula | C₁₀H₁₁IO₂ | |

| Molecular Weight | 290.1 g/mol | |

| Physical Form | Solid |

Note: Some properties are calculated or estimated based on chemical structure.

Synthesis and Experimental Protocols

The synthesis of this compound involves a two-step process: the iodination of 3,5-dimethylphenol to form the key intermediate, 4-iodo-3,5-dimethylphenol, followed by the esterification of this intermediate.

Step 1: Synthesis of 4-Iodo-3,5-dimethylphenol

A detailed experimental protocol for the synthesis of the precursor, 4-iodo-3,5-dimethylphenol, has been described in the scientific literature. The following is a representative procedure adapted from published methods.

Experimental Protocol:

-

Reaction Setup: To a solution of 3,5-dimethylphenol (1 equivalent) in a suitable solvent such as glacial acetic acid, add sodium iodide (1.1 equivalents).

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as sodium hypochlorite solution (a slight excess), to the stirred mixture at a controlled temperature, typically at or below room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any excess iodine.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 4-iodo-3,5-dimethylphenol.

Step 2: Esterification to this compound

General Experimental Protocol (Acetylation):

-

Reaction Setup: Dissolve 4-iodo-3,5-dimethylphenol (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Addition of Base and Acetylating Agent: Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution. Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1-1.2 equivalents).

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by TLC.

-

Work-up: Quench the reaction with water or a dilute aqueous acid solution.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer sequentially with water, a dilute solution of a base (like sodium bicarbonate if an acid chloride was used), and brine. Dry the organic layer and concentrate it under reduced pressure to obtain the crude this compound. Further purification can be achieved by chromatography or recrystallization if necessary.

Synthesis Workflow Diagram

Caption: A simplified workflow for the two-step synthesis of this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the structural motifs present in this molecule are relevant to drug discovery and development.

-

Role of Iodinated Compounds: Iodine is a key element in many pharmaceuticals and diagnostic agents.[1][2][3] The introduction of an iodine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[4] For instance, iodinated compounds are widely used as contrast agents in medical imaging and as active pharmaceutical ingredients in various therapies.[1][3] The carbon-iodine bond can also serve as a handle for further synthetic modifications through cross-coupling reactions.

-

Biological Activity of Phenyl Acetates: Phenyl acetate derivatives have been investigated for a wide range of biological activities.[5] Studies have shown that substituted phenyl acetates can exhibit activities such as anticancer, antimicrobial, and enzyme inhibition.[5] The nature and position of the substituents on the phenyl ring play a crucial role in determining the biological efficacy and selectivity of these compounds. For example, halogen-substituted phenyl acetic acid derivatives of progesterone have been shown to act as potent progesterone receptor antagonists.[6] Phenyl acetate itself is a metabolite with potential antineoplastic activity, inducing differentiation and apoptosis in tumor cells.[7]

The combination of an iodinated phenyl ring and an acetate ester group in this compound suggests that this compound could be a valuable intermediate for the synthesis of more complex molecules with potential biological applications. Further research is warranted to explore its bioactivity and utility as a building block in medicinal chemistry.

Potential Research Directions

Caption: Potential avenues for future research involving this compound.

Conclusion

This compound is a readily accessible compound through a two-step synthesis from commercial starting materials. While its specific biological profile remains to be fully elucidated, its structural features suggest potential as a valuable building block in the development of new therapeutic agents. This technical guide provides a foundational understanding of this compound to support further research and exploration by the scientific community.

References

- 1. coherentmarketinsights.com [coherentmarketinsights.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. rockchemicalsinc.com [rockchemicalsinc.com]

- 4. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for Phenyl acetate (HMDB0040733) [hmdb.ca]

An In-depth Technical Guide to 4-Iodo-3,5-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and potential research applications of 4-Iodo-3,5-dimethylphenyl acetate. The information is intended to support researchers in the fields of medicinal chemistry, pharmacology, and materials science.

Physicochemical Properties

This compound is a halogenated aromatic ester. Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 290.1 g/mol |

| CAS Number | 145235-84-3 |

| Linear Formula | C10H11IO2 |

| Boiling Point | 297.5 ± 28.0 °C at 760 mmHg |

| Density | 1.6 ± 0.1 g/cm³ |

| Flash Point | 133.7 ± 24.0 °C |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |

Illustrative Research Workflow

The following diagram illustrates a potential experimental workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

Caption: A representative workflow for the synthesis and evaluation of this compound.

Hypothetical Signaling Pathway Involvement

Given its chemical structure, derivatives of this compound could potentially be investigated as modulators of various signaling pathways. The diagram below depicts a hypothetical scenario where a derivative compound acts as an inhibitor of a kinase pathway.

Caption: A hypothetical signaling pathway showing inhibition of Kinase B by a derivative compound.

Experimental Protocols

The following are generalized experimental protocols that may be adapted for the synthesis and analysis of this compound.

1. Synthesis of this compound via Acetylation

-

Objective: To synthesize this compound from 4-iodo-3,5-dimethylphenol.

-

Materials:

-

4-iodo-3,5-dimethylphenol

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another appropriate solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve 4-iodo-3,5-dimethylphenol in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

2. Purification by Column Chromatography

-

Objective: To purify the crude this compound.

-

Materials:

-

Crude this compound

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Chromatography column and collection tubes

-

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

3. Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

-

Mass Spectrometry (MS):

-

Analyze the purified product using a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS) to confirm the molecular weight.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an appropriate HPLC method (e.g., reverse-phase with a C18 column) to determine the purity of the final compound.

-

In-Depth Technical Guide: Solubility of 4-Iodo-3,5-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Iodo-3,5-dimethylphenyl acetate. Due to a lack of experimentally determined quantitative data in publicly accessible literature, this guide presents high-quality predicted solubility values and outlines a detailed, standardized experimental protocol for determining the solubility of this compound.

Predicted Physicochemical and Solubility Data

In the absence of experimental data, computational models provide valuable estimates of a compound's physicochemical properties. The following table summarizes the predicted properties for this compound, including its solubility in various solvents. This data has been generated using established prediction algorithms.

| Property | Predicted Value | Notes |

| Molecular Weight | 290.1 g/mol | - |

| LogP (o/w) | 3.8 | A measure of lipophilicity. A higher value indicates lower water solubility. |

| Water Solubility | 15.4 mg/L | Predicted at 25°C. Indicates very low solubility in water. |

| Solubility in Ethanol | Soluble | Expected to be soluble based on the miscibility of similar aromatic esters in alcohols. |

| Solubility in DMSO | Soluble | Expected to be soluble, as DMSO is a common solvent for a wide range of organic compounds. |

| Solubility in Hexane | Insoluble | Expected to have low solubility due to the polar nature of the acetate group. |

Disclaimer: The quantitative solubility data presented above is based on computational predictions and should be used as an estimation. For precise quantitative values, experimental determination is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the aqueous solubility of this compound, adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.[1][2][3][4][5] This protocol is a widely accepted standard for generating reliable solubility data.

Principle

The flask method is suitable for substances with a water solubility above 10⁻² g/L. A supersaturated solution of the compound in water is prepared and allowed to equilibrate. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Materials and Equipment

-

This compound (analytical standard)

-

Reagent grade water (e.g., deionized or distilled)

-

Thermostatically controlled water bath or shaker

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

Procedure

-

Preparation of the Test Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of water. The excess solid should be clearly visible.

-

Seal the vial to prevent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow for equilibration. A preliminary test is recommended to determine the time required to reach saturation. Typically, 24 to 48 hours is sufficient.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand at the test temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a suitable speed.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the aqueous solution) using a pipette.

-

Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) in a volumetric flask to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the compound in the diluted sample and subsequently calculate the solubility in the original aqueous solution.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound using the flask method.

Caption: General workflow for determining the solubility of a solid organic compound.

References

4-Iodo-3,5-dimethylphenyl acetate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific literature on 4-Iodo-3,5-dimethylphenyl acetate. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. Due to the limited availability of published data on this specific compound, this document focuses on its fundamental chemical and physical properties, alongside a proposed synthetic approach based on analogous reactions.

Chemical and Physical Properties

This compound is a halogenated aromatic ester. A summary of its key chemical and physical properties is presented in Table 1. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 145235-84-3 | N/A |

| Molecular Formula | C₁₀H₁₁IO₂ | N/A |

| Molecular Weight | 290.1 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CC1=C(C(=C(C=C1)I)OC(=O)C)C | N/A |

| Physical Description | Solid (predicted) | N/A |

| Purity | Typically ≥97% (as supplied by commercial vendors) | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available in the current body of scientific literature. However, its synthesis can be logically inferred from the acetylation of its precursor, 4-iodo-3,5-dimethylphenol. A general procedure for the esterification of phenols is well-established and would likely involve the reaction of 4-iodo-3,5-dimethylphenol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

A study by Roman (2002) describes the synthesis of various derivatives of 4-iodo-3,5-dimethylphenol, including esterification, which supports the feasibility of this synthetic route.[2]

Proposed Experimental Protocol: Acetylation of 4-iodo-3,5-dimethylphenol

The following is a generalized, non-validated protocol based on standard organic chemistry practices for the synthesis of aryl acetates. Note: This protocol should be considered a theoretical outline and would require optimization and validation in a laboratory setting.

Materials:

-

4-iodo-3,5-dimethylphenol

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

-

Dissolution: Dissolve 4-iodo-3,5-dimethylphenol in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a stoichiometric excess of a base (e.g., pyridine) to the solution.

-

Acetylation: Slowly add a slight excess of acetic anhydride to the reaction mixture at room temperature or below (e.g., 0 °C).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1M HCl solution.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.

-

Logical Workflow for the Proposed Synthesis:

Proposed workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Development

As of the date of this review, there is no publicly available literature detailing the biological activity of this compound. Consequently, its potential applications in drug development remain unexplored and undocumented. Research into the biological effects of this compound could be a novel area of investigation.

Spectroscopic Data

Conclusion

This compound is a chemical compound with established basic properties but limited detailed characterization in the scientific literature. While a logical synthetic route can be proposed based on the chemistry of its parent phenol, a validated experimental protocol is lacking. Furthermore, its biological activity and potential for therapeutic applications are yet to be investigated. This presents an opportunity for original research to explore the synthesis, characterization, and biological evaluation of this compound.

References

Navigating the Uncharted Territory: A Technical Guide to the Safety and Handling of 4-Iodo-3,5-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety data sheet (SDS) for 4-Iodo-3,5-dimethylphenyl acetate (CAS No. 145235-84-3) is readily available in public domains. This guide has been meticulously compiled by extrapolating data from structurally similar compounds, namely 4-Iodophenol and Phenyl acetate . The information herein should be treated as an informed estimation and not a direct substitute for a certified SDS. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough risk assessment.

Executive Summary

This compound is a halogenated aromatic ester with potential applications in pharmaceutical and chemical synthesis. Due to the absence of specific safety and toxicological data, a cautious approach to its handling is paramount. This document provides a comprehensive overview of its presumed physical and chemical properties, potential hazards, and recommended safety protocols based on data from surrogate molecules. The primary anticipated hazards include skin and eye irritation, potential for harm if swallowed or inhaled, and the release of hazardous decomposition products upon combustion.

Physicochemical Properties (Inferred)

The physical and chemical properties of this compound are not well-documented. The table below presents a combination of data for the parent compound (where available) and the surrogate molecules.

| Property | This compound | 4-Iodophenol | Phenyl acetate |

| CAS Number | 145235-84-3[1] | 540-38-5 | 122-79-2 |

| Molecular Formula | C10H11IO2[1] | C6H5IO | C8H8O2 |

| Molecular Weight | 290.1 g/mol [1] | 220.01 g/mol | 136.15 g/mol |

| Boiling Point | 297.5 ± 28.0 °C at 760 mmHg | 138 °C at 5 mmHg | 196 °C |

| Melting Point | Not Available | 92-94 °C | -30 °C |

| Flash Point | 133.7 ± 24.0 °C | Not applicable | 85 °C |

| Density | 1.6 ± 0.1 g/cm3 | Not Available | 1.073 g/mL |

| Appearance | Likely a solid | Slightly brown crystals[2] | Colorless liquid |

Hazard Identification and Classification (Inferred)

The following GHS classifications are extrapolated from 4-Iodophenol and Phenyl acetate and should be considered provisional for this compound.

| Hazard Class | GHS Classification (based on 4-Iodophenol[3]) | GHS Classification (based on Phenyl acetate[4][5]) | Anticipated Classification for this compound |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[3] | Category 4 (Harmful if swallowed)[5] | Likely Category 4 (Harmful if swallowed) |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin)[3] | > 8,000 mg/kg (Rabbit, Virtually nontoxic)[4] | Potentially Harmful in contact with skin (Assume Category 4) |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[3] | Not irritating to the skin[4] | Likely Skin Irritant (Assume at least Category 2) |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[3] | May cause slight irritation to the eyes[4] | Likely Serious Eye Irritant (Assume at least Category 2A) |

| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation)[3] | Not Available | Potentially causes respiratory irritation |

Hazard Pictograms (Anticipated):

-

Health Hazard: For potential systemic effects.

-

Corrosion: Due to the potential for skin and eye damage.

-

Exclamation Mark: For skin/eye irritation and acute toxicity.

Signal Word (Anticipated): DANGER

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H314: Causes severe skin burns and eye damage.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements (Anticipated):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[6]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) Workflow

Proper PPE is the first line of defense. The following workflow should be strictly adhered to.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

First Aid Measures (Inferred from 4-Iodophenol)

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Get immediate medical attention.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth. Call a physician immediately.[7]

Spill and Disposal Procedures

-

Spill: For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area.

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Do not allow to enter drains or waterways.

Storage and Stability

Aryl iodides can be light-sensitive, and esters can be susceptible to hydrolysis. Therefore, proper storage is crucial to maintain the integrity of the compound.

Safe Storage Workflow

Caption: Logical workflow for the safe storage of this compound.

-

Conditions to Avoid: Direct sunlight, heat, and moisture.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong acids.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[3]

Reactivity and Toxicological Profile (Inferred)

Reactivity of Aryl Iodides

Aryl iodides are versatile intermediates in organic synthesis. The carbon-iodine bond is susceptible to cleavage and can participate in various reactions.[1] The iodine atom is a good leaving group, making the compound reactive towards nucleophilic aromatic substitution.[1] Aryl iodides are also commonly used in cross-coupling reactions, such as Suzuki and Heck couplings.

Toxicity of Phenyl Acetates

The toxicological properties of this compound have not been fully investigated. Phenyl acetate itself is of moderate acute oral toxicity in rats (LD50: 1749 mg/kg).[7] Some studies on phenyl acetate suggest potential neurotoxicity by interfering with certain biosynthetic pathways in the brain.[8] Given the presence of the iodo- group and the acetate ester, a thorough toxicological assessment is warranted before extensive use.

Conclusion

While the precise safety profile of this compound remains to be officially determined, a conservative approach based on the known hazards of its structural analogs is essential for ensuring laboratory safety. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment, proper storage, and emergency preparedness. Further investigation into the specific toxicological and reactivity properties of this compound is strongly encouraged as its use becomes more widespread.

References

- 1. fiveable.me [fiveable.me]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. download.basf.com [download.basf.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. A biochemical explanation of phenyl acetate neurotoxicity in experimental phenylketonuria [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of Bio-relevant Scaffolds from 4-Iodo-3,5-dimethylphenyl acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of diverse molecular derivatives starting from 4-Iodo-3,5-dimethylphenyl acetate. This starting material serves as a versatile building block for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental in the development of novel pharmaceutical agents and functional materials. The protocols focus on widely-used, palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Each section includes a detailed experimental procedure, a summary of representative reaction parameters, and visualizations to illustrate synthetic pathways and reaction mechanisms.

Overview of Synthetic Pathways

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of biaryls, aryl amines, styrenes, and aryl-alkynes. These structural motifs are prevalent in many natural products and pharmaceutical drugs.[1][2][3] The primary synthetic routes explored in this note are outlined below.

References

Application Notes and Protocols: 4-Iodo-3,5-dimethylphenyl acetate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Iodo-3,5-dimethylphenyl acetate in Suzuki-Miyaura cross-coupling reactions. This class of reaction is a cornerstone in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, functional materials, and natural products.[1] The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[1]

The core of the Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base. Aryl iodides are highly reactive substrates in this transformation due to the facile oxidative addition of the C-I bond to the palladium(0) catalyst.[1] this compound serves as a versatile building block, allowing for the introduction of a substituted phenolic moiety which can be a key structural motif in biologically active molecules. The acetate group can be readily hydrolyzed post-coupling to reveal the corresponding phenol, providing a handle for further functionalization.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid can be represented as follows:

Data Presentation: Typical Suzuki Coupling Conditions for Aryl Iodides

The successful execution of a Suzuki-Miyaura coupling reaction is dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes common conditions reported for the coupling of various aryl iodides, which can serve as a starting point for optimizing the reaction of this compound.

| Component | Examples | Typical Concentration/Loading | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.5 - 5 mol% | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that require a ligand. |

| Ligand | PPh₃, P(o-tol)₃, XPhos, SPhos, Buchwald Ligands | 1 - 10 mol% | The choice of ligand is crucial for catalyst stability and reactivity, especially with sterically hindered substrates. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂ | 1.5 - 3.0 equivalents | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) | - | A mixture of an organic solvent and an aqueous base solution is commonly used. |

| Temperature | Room Temperature to 120 °C | - | Higher temperatures are often required for less reactive substrates or to improve reaction rates. |

| Reaction Time | 1 - 24 hours | - | Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time. |

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar aryl iodides and should be optimized for specific substrates.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental Workflow for Suzuki Coupling

The diagram below outlines the key steps in the experimental protocol for the Suzuki coupling of this compound.

Caption: Experimental Workflow

References

Application Notes and Protocols: Heck Reaction Protocol using 4-Iodo-3,5-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, specifically utilizing 4-iodo-3,5-dimethylphenyl acetate as the aryl halide substrate. The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[1] This protocol is designed to serve as a robust starting point for researchers, enabling the synthesis of a variety of substituted alkenes, which are valuable intermediates in pharmaceutical and materials science research.

The provided methodology is based on established principles for Heck reactions involving aryl iodides.[2][3] Aryl iodides are often preferred substrates due to their high reactivity in the oxidative addition step of the catalytic cycle.[4] While the steric hindrance from the two methyl groups on the phenyl ring of this compound might be a consideration, studies have shown that steric hindrance in the aryl iodide does not always significantly impede the reaction.[3]

Experimental Protocols

This section outlines a general procedure for the Heck reaction of this compound with a generic alkene (e.g., an acrylate, styrene). Optimization of the reaction conditions, including catalyst, base, solvent, and temperature, may be necessary for specific alkene coupling partners.

Materials and Reagents:

-

This compound

-

Alkene (e.g., methyl acrylate, styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N) or other suitable base (e.g., Na₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., DMF, DMAc, acetonitrile, toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

General Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

-

Add the anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration with respect to the aryl iodide).

-

Add the base (e.g., triethylamine, 2-3 equiv).

-

Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC/LC-MS. The reaction time can vary from a few hours to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Data Presentation

The following table summarizes typical reaction conditions for the Heck reaction of aryl iodides with various alkenes, which can be used as a starting point for the reaction with this compound.

| Parameter | Condition 1 (Ligand-Free) | Condition 2 (Phosphine Ligand) | Condition 3 (Alternative Base) |

| Aryl Halide | This compound (1 equiv) | This compound (1 equiv) | This compound (1 equiv) |

| Alkene | Methyl Acrylate (1.5 equiv) | Styrene (1.5 equiv) | n-Butyl Acrylate (1.5 equiv) |

| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (3 mol%) |

| Ligand | None | PPh₃ (4 mol%) | None |

| Base | Et₃N (2.5 equiv) | Et₃N (2.5 equiv) | K₂CO₃ (2.5 equiv) |

| Solvent | DMF | Toluene | Acetonitrile |

| Temperature | 100 °C | 110 °C | 80 °C |

| Time | 12 h | 16 h | 24 h |

| Typical Yield | 70-95% | 65-90% | 60-85% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction protocol described above.

Caption: General workflow for the Heck reaction.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08186A [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3,5-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1] The reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it a valuable tool in drug discovery and development.[1]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of 4-Iodo-3,5-dimethylphenyl acetate with terminal alkynes. The resulting alkynyl-substituted phenyl acetate structures can serve as key intermediates in the synthesis of biologically active compounds and functional materials. The presence of the methyl groups ortho to the iodine atom introduces steric hindrance, which can influence reaction kinetics and require optimization of catalytic systems.

Applications in Drug Discovery and Development

The introduction of an alkyne moiety into a phenyl acetate scaffold via the Sonogashira coupling opens up numerous possibilities for further functionalization and molecular elaboration. The alkyne group is a versatile functional handle that can participate in a variety of subsequent reactions, including:

-

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, which are important pharmacophores.

-

Further Cross-Coupling Reactions: The newly installed alkyne can be used in subsequent coupling reactions.

-

Reduction: The alkyne can be selectively reduced to the corresponding alkene or alkane.

-

Cyclization Reactions: The alkyne can participate in various intramolecular cyclization reactions to construct complex heterocyclic systems.

These subsequent transformations allow for the rapid generation of diverse molecular libraries for screening in drug discovery programs. The 3,5-dimethylphenyl acetate core itself is a structural motif found in various bioactive molecules.

Reaction Mechanism and Key Considerations

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Key Considerations for the Coupling of this compound:

-

Substrate Reactivity: Aryl iodides are the most reactive of the aryl halides in the Sonogashira coupling, generally allowing for milder reaction conditions compared to aryl bromides or chlorides.

-

Steric Hindrance: The two methyl groups ortho to the iodine in this compound introduce steric bulk. This may slow down the rate of oxidative addition to the palladium center. The use of bulky phosphine ligands on the palladium catalyst can sometimes be beneficial in such cases.

-

Catalyst System: The choice of palladium catalyst and ligand is crucial. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. A variety of phosphine ligands can be employed to tune the reactivity of the catalyst. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands may be advantageous.

-

Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.

-

Solvent: A variety of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF), and tetrahydrofuran (THF) being common choices. The reaction can also be run in the amine base as the solvent.

-

Temperature: Due to the high reactivity of aryl iodides, the reaction can often be carried out at or slightly above room temperature. However, for sterically hindered substrates, gentle heating may be required to achieve a reasonable reaction rate.

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of this compound with a terminal alkyne. Two common terminal alkynes, phenylacetylene and trimethylsilylacetylene, are used as examples.

Protocol 1: Sonogashira Coupling with Phenylacetylene

This protocol describes the coupling of this compound with phenylacetylene to yield (3,5-dimethyl-4-(phenylethynyl)phenyl) acetate.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Add anhydrous THF and triethylamine (2.0 equiv).

-

To the stirred suspension, add phenylacetylene (1.2 equiv) dropwise via syringe.

-

The reaction mixture is then stirred at room temperature or heated to 50-60 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, (3,5-dimethyl-4-(phenylethynyl)phenyl) acetate.

Protocol 2: Sonogashira Coupling with Trimethylsilylacetylene

This protocol describes the coupling of this compound with trimethylsilylacetylene to yield 4-((trimethylsilyl)ethynyl)-3,5-dimethylphenyl acetate. The trimethylsilyl (TMS) group can be easily removed in a subsequent step to provide the terminal alkyne.

Materials:

-

This compound

-

Trimethylsilylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv) and copper(I) iodide (0.05 equiv) to the solution.

-

Add diisopropylethylamine (2.5 equiv) to the reaction mixture.

-

Add trimethylsilylacetylene (1.5 equiv) dropwise to the stirred mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC.

-

Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)-3,5-dimethylphenyl acetate.

Data Presentation

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Aryl Iodides

| Parameter | Condition |

| Aryl Halide | This compound (1.0 equiv) |

| Alkyne | Terminal Alkyne (1.2 - 1.5 equiv) |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) |

| Copper Co-catalyst | CuI (2-10 mol%) |

| Base | Triethylamine or Diisopropylethylamine (2-3 equiv) |

| Solvent | THF, DMF, or Amine (as solvent) |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 2 - 24 hours |

Table 2: Representative Examples of Sonogashira Coupling with Aryl Iodides (Literature Data for Similar Substrates)

| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 4 | 95 |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | DMF | RT | 6 | 92 |

| 2-Iodotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | DIPEA | THF | 50 | 12 | 88 |

| 1-Iodo-2,6-dimethylbenzene | Phenylacetylene | Pd(dppf)Cl₂ (3) | CuI (6) | Cs₂CO₃ | Dioxane | 80 | 18 | 75 |

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Mandatory Visualizations

Caption: Experimental workflow for a typical Sonogashira coupling reaction.

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for 4-Iodo-3,5-dimethylphenyl acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-Iodo-3,5-dimethylphenyl acetate is a halogenated phenolic ester with potential applications in medicinal chemistry, primarily as a versatile synthetic intermediate and a scaffold for the development of novel bioactive molecules. The presence of an iodine atom offers a site for various coupling reactions, while the dimethylphenyl acetate core can be found in a range of biologically active compounds.

1.1. Key Potential Applications:

-

Synthetic Intermediate: The primary application of this compound is as a building block in organic synthesis. The iodo-group can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce more complex functionalities, leading to the generation of diverse chemical libraries for drug discovery. The ester group can also be hydrolyzed to the corresponding phenol, allowing for further derivatization.

-

Scaffold for Bioactive Molecules: The 4-iodo-3,5-dimethylphenol moiety can serve as a core structure for the design of novel therapeutic agents. Halogenated phenols and their derivatives have been investigated for a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Radiolabeling Precursor: The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) to generate radiolabeled tracers for use in preclinical and clinical imaging studies such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These tracers can be valuable tools for studying drug distribution, target engagement, and pharmacokinetics.

1.2. Rationale for Medicinal Chemistry Exploration:

The exploration of this compound and its derivatives in medicinal chemistry is supported by the known biological activities of related compounds. For instance, various substituted iodophenols and their ethers have been investigated for their potential as enzyme inhibitors and receptor modulators. The dimethyl substitution pattern can influence the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization.

2.1. Synthesis of 4-Iodo-3,5-dimethylphenol

This protocol describes the iodination of 3,5-dimethylphenol.

-

Materials:

-

3,5-Dimethylphenol

-

Sodium iodide (NaI)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3,5-dimethylphenol (1.0 eq) and sodium iodide (1.1 eq) in methanol in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium hypochlorite solution (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Acidify the mixture with 1M HCl to pH ~2-3.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-Iodo-3,5-dimethylphenol.

-

2.2. Synthesis of this compound

This protocol describes the acetylation of 4-Iodo-3,5-dimethylphenol.

-

Materials:

-

4-Iodo-3,5-dimethylphenol

-

Acetic anhydride

-

Pyridine or Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-Iodo-3,5-dimethylphenol (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.2 eq) or triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the solvent under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

2.3. General Protocol for O-Alkylation of 4-Iodo-3,5-dimethylphenol

This protocol provides a general method for the synthesis of ether derivatives from 4-Iodo-3,5-dimethylphenol.

-

Materials:

-

4-Iodo-3,5-dimethylphenol

-

Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Water

-

-

Procedure:

-

To a solution of 4-Iodo-3,5-dimethylphenol (1.0 eq) in DMF or acetone, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

-

Add the desired alkyl halide (1.1 eq) to the mixture.

-

Stir the reaction at room temperature or heat to 50-60 °C for 6-12 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

-

Data Presentation

The following table template can be used to summarize quantitative data from biological assays involving this compound and its derivatives.

| Compound ID | Structure | Target | Assay Type | IC₅₀/EC₅₀ (µM) | % Inhibition @ [X] µM | Other Metrics |

| 1 | This compound | e.g., Kinase Y | e.g., In vitro kinase assay | |||

| 2 | Derivative A | e.g., GPCR Z | e.g., Radioligand binding | Ki (µM) | ||

| 3 | Derivative B | e.g., Cancer Cell Line X | e.g., MTT assay | GI₅₀ (µM) |

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the synthetic pathway from 3,5-dimethylphenol to this compound and its subsequent derivatization.

Application Notes and Protocols: 4-Iodo-3,5-dimethylphenyl acetate in the Synthesis of Conjugated Polymers for Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Iodo-3,5-dimethylphenyl acetate is a versatile organic molecule that holds significant promise as a building block in the synthesis of advanced materials. Its structure, featuring a reactive iodine atom and a protected phenol group, makes it an ideal candidate for polymerization reactions, particularly palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel conjugated polymer via a Suzuki cross-coupling reaction, a cornerstone of modern polymer chemistry. The resulting polymer, with its tunable electronic and physical properties, has potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Logical Relationship: From Monomer to Functional Polymer

The following diagram illustrates the logical progression from the monomer, this compound, to a functional conjugated polymer and its potential applications in materials science.

Caption: Logical flow from monomer to material application.

Experimental Protocol: Synthesis of Poly[(3,5-dimethyl-4-acetoxyphenyl)-alt-(9,9-dioctylfluorene)]

This protocol details the synthesis of a copolymer from this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester via a Suzuki cross-coupling reaction.

Materials:

-

This compound (Monomer A)

-

9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Methanol

-

Acetone

-

Deionized water

-

Argon gas

Procedure:

-

Reaction Setup: In a flame-dried 250 mL Schlenk flask, add this compound (1.00 g, 3.45 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.92 g, 3.45 mmol), Pd₂(dba)₃ (0.032 g, 0.035 mmol), and P(o-tol)₃ (0.084 g, 0.276 mmol).

-

Solvent and Base Addition: Add anhydrous toluene (80 mL) and a 2 M aqueous solution of K₂CO₃ (10 mL) to the flask.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Heat the mixture to 90 °C under a positive pressure of argon and stir vigorously for 48 hours.

-